molecular formula C17H14N2O B6281619 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile CAS No. 99102-24-6

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile

Cat. No. B6281619
CAS RN: 99102-24-6
M. Wt: 262.3
InChI Key:
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Description

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile is a chemical compound with the CAS Number: 99102-24-6 . It has a molecular weight of 262.31 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(7-(benzyloxy)-1H-indol-3-yl)acetonitrile . The InChI code is 1S/C17H14N2O/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9,12H2 .


Physical And Chemical Properties Analysis

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile is a powder at room temperature . It has a melting point of 117-118 degrees Celsius .

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile involves the reaction of 7-hydroxy-1H-indole-3-acetonitrile with benzyl bromide followed by deprotection of the resulting benzyl ether.", "Starting Materials": [ "7-hydroxy-1H-indole-3-acetonitrile", "benzyl bromide", "sodium hydride", "dimethylformamide", "methanol" ], "Reaction": [ "Step 1: Dissolve 7-hydroxy-1H-indole-3-acetonitrile (1.0 g, 5.5 mmol) and sodium hydride (0.22 g, 5.5 mmol) in dry dimethylformamide (10 mL) under nitrogen atmosphere.", "Step 2: Add benzyl bromide (1.5 g, 8.3 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding methanol (10 mL) and stir for an additional 30 minutes.", "Step 4: Filter the reaction mixture and concentrate the filtrate under reduced pressure.", "Step 5: Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL x 3).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude product.", "Step 7: Deprotect the benzyl ether by dissolving the crude product in a mixture of methanol (10 mL) and 1N hydrochloric acid (10 mL) and refluxing for 4 hours.", "Step 8: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain the final product, 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile (yield: 60-70%)." ] }

CAS RN

99102-24-6

Product Name

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile

Molecular Formula

C17H14N2O

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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